molecular formula C8H7Cl2FN2 B13933236 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride

Cat. No.: B13933236
M. Wt: 221.06 g/mol
InChI Key: TZIWQEFJHGPOBB-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of halogen substituents in modulating biological activities .

Medicine: Indole derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and fluorine atoms on the indole ring makes 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride unique. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is a synthetic compound classified as an indole derivative, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of this compound is C₈H₇ClF₂N₂·HCl, with a molar mass of approximately 221.06 g/mol. The unique halogen substitutions (chlorine at the 5-position and fluorine at the 6-position) are significant in determining its biological properties.

Research indicates that this compound interacts with specific molecular targets within cells, influencing various biochemical pathways. The exact mechanisms remain under investigation, but it is hypothesized that the compound may modulate kinase signaling pathways involved in cancer biology and interact with neurotransmitter systems, particularly serotonin receptors.

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting kinases involved in cell proliferation. Studies have demonstrated its antiproliferative effects against various cancer cell lines, with significant results:

CompoundCell LineGI50 (nM)
5-Chloro-6-fluoro-1H-indol-3-amineA549 (Lung)29
5-Chloro-6-fluoro-1H-indol-3-amineMCF7 (Breast)47
Erlotinib (Reference)A54933
Osimertinib (Reference)EGFR T790M8

Case Study : In a study evaluating the compound's effects on various cancer cell lines, it was found that certain derivatives exhibited GI50 values ranging from 29 nM to 47 nM, comparable to established drugs like erlotinib and osimertinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Interaction studies have highlighted its potential effects against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity:

Compound NameTargetMIC (µg/mL)
Indole-imidazole derivativeMRSA≤0.25
Indole-imidazole derivativeC. neoformans≤0.25

These results indicate that halogen substitution on the indole ring enhances antimicrobial activity, making it a candidate for further development in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been compared to other structurally similar compounds to elucidate SAR:

Compound NameStructural FeaturesUnique Properties
5-ChloroindoleChlorine at position 5Basic indole structure without fluorine
6-FluoroindoleFluorine at position 6Lacks chlorine substituent
5-BromoindoleBromine at position 5Different halogen substitution

The presence of both chlorine and fluorine in this compound appears to enhance its reactivity and biological activity compared to other analogs.

Properties

Molecular Formula

C8H7Cl2FN2

Molecular Weight

221.06 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indol-3-amine;hydrochloride

InChI

InChI=1S/C8H6ClFN2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H

InChI Key

TZIWQEFJHGPOBB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2N.Cl

Origin of Product

United States

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